7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate is a synthetic organic compound that belongs to the class of azabicyclo[2.2.1]heptane derivatives. Its unique bicyclic structure includes a tert-butyl group, a bromine atom, and two carboxylate groups, which contribute to its distinctive chemical properties and potential applications in various fields such as pharmaceuticals and materials science. The molecular formula of this compound is , with a molecular weight of approximately .
The synthesis of 7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate typically involves multiple steps, starting from simpler precursors to build the complex bicyclic framework. The following methods are commonly employed:
Key reaction conditions include:
The molecular structure of 7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate can be described as follows:
The structure features a bicyclic framework with two carboxylate ester functionalities and a bromine substituent at the third carbon position of the bicyclic system .
Property | Value |
---|---|
Molecular Formula | C13H18BrNO4 |
Molecular Weight | 332.194 g/mol |
IUPAC Name | 7-(tert-butyl) 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate |
Canonical SMILES | O=C(C1=C(Br)C2C=CC1N2C(OC(C)(C)C)=O)OC |
7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate can participate in various chemical reactions:
The versatility of this compound in organic synthesis makes it a valuable building block for developing more complex molecules in medicinal chemistry and materials science.
The mechanism by which 7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate exerts its effects depends on its specific applications:
The physical and chemical properties of 7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate include:
These properties facilitate its use in various chemical reactions and applications in research settings .
The unique structure of 7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate lends itself to several scientific uses:
This comprehensive overview highlights the significance of 7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate in both synthetic chemistry and biological research contexts, emphasizing its multifaceted roles in advancing scientific knowledge and applications.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: